Cas no 2229443-74-5 (2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine)

2-1-(3,5-Difluorophenyl)cyclobutylethan-1-amine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclobutyl ring and difluorophenyl moiety, offers steric and electronic properties that may enhance binding selectivity in bioactive compounds. The presence of fluorine atoms can improve metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound’s rigid cyclobutyl framework may also contribute to conformational restraint, aiding in the development of targeted therapeutics. Suitable for use in medicinal chemistry and material science, it provides a versatile scaffold for further functionalization and optimization.
2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine structure
2229443-74-5 structure
商品名:2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine
CAS番号:2229443-74-5
MF:C12H15F2N
メガワット:211.25101017952
CID:6123023
PubChem ID:165847127

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine
    • 2229443-74-5
    • 2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
    • EN300-1803784
    • インチ: 1S/C12H15F2N/c13-10-6-9(7-11(14)8-10)12(4-5-15)2-1-3-12/h6-8H,1-5,15H2
    • InChIKey: WBWJOLIEYUJYNV-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1)C1(CCN)CCC1)F

計算された属性

  • せいみつぶんしりょう: 211.11725581g/mol
  • どういたいしつりょう: 211.11725581g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 26Ų

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1803784-5.0g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
5g
$3894.0 2023-06-02
Enamine
EN300-1803784-5g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
5g
$3273.0 2023-09-19
Enamine
EN300-1803784-0.25g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
0.25g
$1038.0 2023-09-19
Enamine
EN300-1803784-10.0g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
10g
$5774.0 2023-06-02
Enamine
EN300-1803784-10g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
10g
$4852.0 2023-09-19
Enamine
EN300-1803784-1.0g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
1g
$1343.0 2023-06-02
Enamine
EN300-1803784-0.5g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
0.5g
$1084.0 2023-09-19
Enamine
EN300-1803784-0.05g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
0.05g
$948.0 2023-09-19
Enamine
EN300-1803784-0.1g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
0.1g
$993.0 2023-09-19
Enamine
EN300-1803784-2.5g
2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine
2229443-74-5
2.5g
$2211.0 2023-09-19

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 関連文献

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amineに関する追加情報

Introduction to 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine (CAS No. 2229443-74-5)

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine, identified by the chemical compound code CAS No. 2229443-74-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic amines, characterized by its unique structural framework that combines a cyclobutyl ring with a phenyl group substituted with two fluorine atoms. The presence of fluorine atoms in the aromatic ring introduces electronic and steric effects that can modulate the biological activity of the molecule, making it a promising candidate for further exploration in drug discovery.

The structural motif of 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine is particularly intriguing due to its potential to interact with biological targets in a manner distinct from conventional pharmacophores. The cyclobutyl ring provides rigidity to the molecule, which can enhance binding affinity and selectivity, while the 3,5-difluorophenyl moiety introduces lipophilicity and metabolic stability. These features make the compound an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic properties. The fluorine atoms can influence both the electronic distribution and the steric environment of the molecule, leading to altered receptor binding affinities and reduced susceptibility to metabolic degradation. This has opened up new avenues for designing molecules with optimized pharmacological profiles.

One of the most compelling aspects of 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine is its potential application in the development of small-molecule inhibitors for enzyme targets. Enzymes play a crucial role in numerous biological pathways, and modulating their activity is often key to treating various diseases. The unique structural features of this compound suggest that it may be able to interact with specific enzyme active sites, either as an agonist or an antagonist, depending on its final configuration.

Recent studies have begun to explore the biological activity of related compounds that share structural similarities with 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine. For instance, researchers have investigated how modifications at the cyclobutyl ring or the phenyl group can affect the compound's interaction with biological targets. These studies have provided valuable insights into the design principles for optimizing drug-like properties.

The synthesis of 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in facilitating the synthesis of this compound and its analogs.

From a medicinal chemistry perspective, 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine represents an excellent example of how structural innovation can lead to novel therapeutic entities. Its combination of rigidity from the cyclobutyl ring and electronic modulation from the 3,5-difluorophenyl group makes it a versatile scaffold for further derivatization. By exploring different substituents or functional groups at various positions within this framework, chemists can generate libraries of compounds with tailored biological activities.

The potential applications of 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine extend beyond enzyme inhibition. It may also serve as a precursor for more complex molecules designed to interact with other types of biological targets, such as receptors or nucleic acids. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for developing treatments against a wide range of diseases.

In conclusion,2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine (CAS No. 2229443-74-5) is a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of structural features makes it an ideal candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds,2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine is likely to play an important role in shaping the future of medicinal chemistry.

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